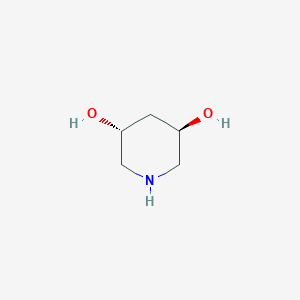

(3R,5R)-Piperidine-3,5-diol

Description

General Context of Substituted Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry

Substituted piperidine scaffolds are of paramount importance in the development of new chemical entities with diverse biological activities. The three-dimensional nature of the piperidine ring allows for the precise spatial arrangement of substituents, which is crucial for effective interaction with biological targets such as enzymes and receptors. This structural feature provides a distinct advantage over flat, aromatic systems, enabling more specific and potent biological effects.

The versatility of the piperidine scaffold is evident in its widespread presence in a vast array of bioactive molecules. Many natural product alkaloids, which have been used for centuries in traditional medicine, contain a piperidine core. In modern medicine, this scaffold is found in drugs with a wide range of therapeutic applications, including but not limited to, analgesics, antipsychotics, antihistamines, and anticancer agents. ajchem-a.com The ability to introduce various functional groups at different positions on the piperidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.

The synthesis of substituted piperidines is a central theme in organic chemistry, with numerous methods being developed to control the regioselectivity and stereoselectivity of these structures. nih.gov Common synthetic strategies include the hydrogenation of pyridine (B92270) derivatives, intramolecular cyclization reactions, and various multi-component reactions. nih.gov The continuous development of novel synthetic methodologies enables chemists to access a wider diversity of substituted piperidine derivatives for biological screening and the development of new therapeutic agents.

Significance of Stereospecific Dihydroxylated Heterocycles

The introduction of hydroxyl groups into a heterocyclic scaffold, particularly in a stereospecific manner, can have a profound impact on the molecule's biological activity. Dihydroxylated heterocycles, such as (3R,5R)-Piperidine-3,5-diol, are often designed as mimics of monosaccharides, the building blocks of carbohydrates. This mimicry allows them to interact with carbohydrate-processing enzymes, such as glycosidases. nih.gov

Glycosidases play crucial roles in a variety of biological processes, including digestion, lysosomal catabolism, and the post-translational modification of glycoproteins. The inhibition of these enzymes has been a successful strategy for the treatment of several diseases, including type 2 diabetes, Gaucher's disease, and viral infections. Polyhydroxylated piperidines, often referred to as iminosugars, are a well-established class of glycosidase inhibitors. nih.gov The specific arrangement of the hydroxyl groups and the nitrogen atom in the ring allows these molecules to bind to the active site of glycosidases, often with high affinity and selectivity.

The stereochemistry of the hydroxyl groups is critical for determining the inhibitory potency and selectivity of these compounds. Even minor changes in the spatial orientation of a single hydroxyl group can dramatically alter the binding affinity for a particular enzyme. Therefore, the development of synthetic methods that allow for the precise control of stereochemistry is of utmost importance in this field. Diastereoselective dihydroxylation reactions, for example, are powerful tools for introducing two hydroxyl groups with a defined spatial relationship. nih.gov

Historical Development and Academic Interest in this compound

The academic interest in this compound and other stereoisomers of piperidine-3,5-diol (B3367485) has been driven by their potential as building blocks for the synthesis of more complex molecules with interesting pharmacological properties. A significant challenge in this area has been the development of efficient and stereoselective synthetic routes to access specific stereoisomers.

A notable advancement in the synthesis of dihydroxylated piperidines was the development of divergent asymmetric syntheses. For instance, a chemoenzymatic method has been reported for the preparation of a mixture of achiral cis- and racemic trans-3,5-piperidine diol. This mixture can then be subjected to an enzyme- and ruthenium-catalyzed dynamic kinetic asymmetric transformation (DYKAT). This process can be controlled to selectively produce either the cis-(3R,5S)-diacetate or, by stopping the reaction at the monoacetate stage, the trans-(3R,5R)-hydroxy acetate (B1210297), a direct precursor to this compound.

This development highlights the synergy between traditional organic synthesis and biocatalysis in achieving high levels of stereocontrol. The ability to access specific stereoisomers of 3,5-dihydroxypiperidine opens up avenues for the systematic investigation of their structure-activity relationships as potential glycosidase inhibitors or as chiral synthons for the construction of other bioactive molecules. The ongoing academic interest in this compound lies in its potential as a versatile chiral building block and in the exploration of its biological activities, particularly in the context of enzyme inhibition.

Data Tables

Table 1: Key Synthetic Approaches to Substituted Piperidines

| Synthetic Method | Description | Key Features |

| Hydrogenation of Pyridines | Reduction of the aromatic pyridine ring to a saturated piperidine ring. | Widely used, can be stereoselective depending on catalyst and substrate. nih.gov |

| Intramolecular Cyclization | Formation of the piperidine ring by cyclization of an acyclic precursor. | Allows for the introduction of substituents prior to ring formation. |

| Multi-component Reactions | Several starting materials combine in a single step to form the piperidine ring. | High efficiency and atom economy. |

| Diastereoselective Dihydroxylation | Introduction of two hydroxyl groups with specific stereochemistry onto a piperidine precursor. | Crucial for creating sugar mimics and controlling biological activity. nih.gov |

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C5H11NO2 |

| Molecular Weight | 117.15 g/mol |

| Stereochemistry | (3R,5R) |

| Functional Groups | Secondary amine, Two secondary alcohols |

| Potential Applications | Chiral building block, Glycosidase inhibitor research |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,5R)-piperidine-3,5-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-4-1-5(8)3-6-2-4/h4-8H,1-3H2/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQKTGJRAPFKRX-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC[C@@H]1O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3r,5r Piperidine 3,5 Diol

Stereoselective Synthesis of (3R,5R)-Piperidine-3,5-diol

The precise spatial arrangement of the hydroxyl groups in this compound necessitates sophisticated synthetic strategies to control the stereochemistry at both the C3 and C5 positions. Methodologies are broadly categorized into enantioselective approaches, which create the chiral centers, and diastereoselective approaches, which leverage existing chirality to direct the formation of new stereocenters.

Enantioselective Catalytic Approaches to this compound

Enantioselective catalysis offers an efficient route to chiral piperidines from achiral or racemic starting materials, minimizing the need for stoichiometric chiral auxiliaries or resolutions.

Asymmetric hydrogenation of pyridinium (B92312) salts or their derivatives represents a powerful tool for the synthesis of chiral piperidines. The hydrogenation of appropriately substituted pyridinium salts using chiral transition metal catalysts can, in principle, afford enantioenriched piperidines. For instance, the asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts has been achieved with high enantioselectivity using a Rh-JosiPhos catalyst in the presence of an organic base. nih.gov This method, while not directly applied to a 3,5-dihydroxy precursor, suggests a viable pathway. A potential precursor for this compound could be a 3,5-dihydroxypyridinium salt, where the stereochemical outcome of the hydrogenation would be controlled by the chiral catalyst.

A significant challenge in the hydrogenation of N-benzyl pyridinium salts is the potential for debenzylation when using certain catalysts like Raney nickel or palladium on carbon. google.com However, platinum-based catalysts, though more expensive, have been shown to reduce the pyridinium ring without cleaving the N-benzyl group. google.com The choice of catalyst is therefore critical to the success of this approach. Iridium-catalyzed asymmetric hydrogenation of allylic amines has also emerged as a robust method for preparing chiral amines with high enantioselectivity (98-99% ee), which could be adapted for precursors to the target diol.

Table 1: Examples of Asymmetric Hydrogenation for Chiral Piperidine (B6355638) Synthesis

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Rh-JosiPhos / Et3N | N-benzylated 3-substituted pyridinium salts | Chiral 3-substituted piperidines | Up to 90% | nih.gov |

| Ir-UbaPHOX | 3,3-diarylallyl phthalimides | Chiral 3,3-diarylpropyl amines | 98-99% |

Chiral Lewis acids are instrumental in catalyzing a variety of enantioselective transformations, including reductions and cycloadditions, which can be applied to the synthesis of chiral piperidines. A plausible strategy for synthesizing this compound involves the diastereoselective reduction of an N-protected-3-hydroxy-5-oxopiperidine. In this scenario, a chiral Lewis acid could coordinate to the ketone and the existing hydroxyl group, facilitating a highly stereocontrolled hydride delivery to the carbonyl.

While a direct application to a piperidine-3,5-dione (B3057132) system for the synthesis of the (3R,5R)-diol is not extensively documented, the principle has been demonstrated in related systems. For example, the use of Lewis acids in diastereoselective Strecker synthesis has been shown to control the stereochemical outcome in the formation of a related compound, (3R,5R)-5-hydroxypiperazic acid. Interestingly, the choice of the Lewis acid catalyst could reverse the diastereoselectivity. This highlights the potential of using chiral Lewis acids to control the formation of the desired trans-diol from a suitable precursor.

Organocatalysis has surfaced as a powerful, metal-free alternative for asymmetric synthesis. For the preparation of this compound, an organocatalytic reduction of a suitable precursor, such as a 3,5-dihydroxypyridine derivative, could be envisioned. Chiral phosphoric acids and imidazolidinone catalysts are prominent examples of organocatalysts capable of activating substrates towards enantioselective transformations.

The enantioselective reduction of pyridines has been accomplished using a chiral Brønsted acid to activate the substrate towards reduction by a Hantzsch ester. nih.gov This approach could potentially be adapted for the synthesis of chiral piperidines from dihydropyridine (B1217469) intermediates. Furthermore, organocatalytic methods have been successfully employed in the asymmetric synthesis of highly substituted piperidines, such as 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates, with excellent enantioselectivity (up to 99% ee) using a chiral phosphoric acid catalyst. nih.gov These examples underscore the potential of organocatalysis to access enantioenriched piperidine scaffolds.

Diastereoselective Synthesis of this compound

Diastereoselective synthesis relies on the influence of existing stereocenters within a molecule to direct the stereochemical outcome of subsequent reactions. The use of chiral pool precursors, which are readily available, enantiopure natural products, is a common and effective strategy.

D-glutamic acid is a versatile chiral pool precursor for the synthesis of various nitrogen-containing heterocycles, including piperidines with defined stereochemistry. A synthetic route to this compound can be envisaged starting from a D-glutamate derivative. This approach has been successfully applied to the synthesis of the structurally related (3R,5R)-γ-hydroxypiperazic acid. nsf.gov The key step in this synthesis involves a diastereoselective enolate hydroxylation of a protected D-glutamate derivative, which sets the stereocenter at the C5 position with high anti-selectivity. Subsequent chemical manipulations, including reduction and cyclization, would lead to the desired this compound.

A divergent synthesis of 3,5-dioxygenated piperidines has been reported starting from N-benzylglycinate, which, through a series of chemoenzymatic steps, yields a mixture of cis- and racemic trans-3,5-piperidine diol. While this particular study focused on isolating the cis-diastereomer, it also produced the trans-(3R,5R)-hydroxy acetate (B1210297) as an intermediate, which is a direct precursor to the target diol. This demonstrates the feasibility of accessing the trans-diol from an achiral starting material through a combination of chemical and enzymatic transformations.

Table 2: Key Intermediates and Precursors in the Synthesis of this compound and Analogs

| Precursor/Intermediate | Synthetic Strategy | Target Moiety | Reference |

| D-Glutamate derivative | Diastereoselective enolate hydroxylation and cyclization | (3R,5R)-γ-Hydroxypiperazic acid | nsf.gov |

| N-Benzylglycinate | Chemoenzymatic synthesis and dynamic kinetic asymmetric transformation | trans-(3R,5R)-hydroxy acetate | |

| (R)-3-amino piperidine | Multi-step synthesis from D-glutamic acid | (R)-3-amino piperidine |

Chemoenzymatic Syntheses of this compound Precursors

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic transformations with the versatility of traditional organic chemistry. This approach is particularly useful for creating chiral molecules with high enantiomeric purity. A notable method for obtaining 3,5-dioxygenated piperidines involves a chemoenzymatic process starting from N-benzylglycinate derivatives.

This pathway initially produces a racemic mixture of the cis and trans piperidine-3,5-diol (B3367485) isomers. The key step is a Ruthenium-catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT). In this process, an enzyme selectively acetylates one enantiomer of the diol while the ruthenium catalyst continuously epimerizes the slower-reacting enantiomer, converting the entire racemic mixture into a single, highly enriched cis-diacetate diastereomer. Subsequent hydrolysis of the acetate groups yields the desired enantiopure cis-diol. Although this specific example yields the (3R,5S)-cis isomer, modification of the enzymatic catalyst or starting materials could potentially be adapted for the (3R,5R)-trans target.

Regioselective Functionalization Strategies for this compound Formation

Achieving the correct regiochemistry—placing the hydroxyl groups specifically at the C3 and C5 positions—is as critical as controlling the stereochemistry. Regioselective strategies often rely on the inherent reactivity of a precursor molecule or the use of directing groups.

A powerful strategy reported for a related piperazic acid synthesis involves diastereoselective enolate chemistry. nsf.gov A precursor molecule, derived from D-glutamic acid, can be selectively hydroxylated at the enolate position. nsf.gov This strategy can be adapted for piperidine synthesis, where a piperidinone (a cyclic ketone) could be converted to its enolate and then undergo a diastereoselective hydroxylation using an electrophilic oxygen source, such as an oxaziridine. A second hydroxylation or a reduction of a carbonyl group at the other target position would complete the formation of the diol.

Late-stage ring formation is another effective strategy. nsf.gov Here, an acyclic precursor containing all the necessary stereocenters and functional groups is first synthesized. This linear precursor is then cyclized to form the piperidine ring. This approach allows for greater flexibility in introducing the functional groups onto the linear chain before the conformational constraints of the ring are introduced.

Protecting Group Chemistry in the Synthesis of this compound

The synthesis of a molecule with multiple reactive functional groups, such as the two hydroxyls and one secondary amine in this compound, is nearly impossible without the use of protecting groups. jocpr.com These groups temporarily mask a reactive site to prevent it from participating in undesired side reactions. utsouthwestern.edu

Amine Protection: The piperidine nitrogen is a nucleophilic and basic center. Common protecting groups for secondary amines include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (B1604629) (Bn). The Boc group is widely used due to its stability under many reaction conditions and its facile removal with acid.

Hydroxyl Protection: The two hydroxyl groups must often be protected, sometimes with different protecting groups to allow for selective deprotection and functionalization (orthogonal protection). Common protecting groups for alcohols are silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS), which offer a range of stabilities and can be removed with fluoride (B91410) sources (e.g., TBAF).

Orthogonal Strategy: In a complex synthesis, an orthogonal protection scheme is crucial. For instance, the amine could be protected with a Boc group (acid-labile), while the hydroxyls are protected with TBS groups (fluoride-labile). This allows the chemist to deprotect the amine without affecting the protected alcohols, and vice versa, enabling precise, stepwise modification of the molecule. nsf.gov

Table 2: Protecting Groups Relevant to Piperidine-3,5-diol Synthesis

| Functional Group | Protecting Group | Abbreviation | Common Reagents for Removal |

| Amine | tert-butyloxycarbonyl | Boc | Trifluoroacetic Acid (TFA), HCl |

| Amine | Benzyloxycarbonyl | Cbz | H₂, Pd/C (Hydrogenolysis) |

| Alcohol | tert-butyldimethylsilyl | TBS/TBDMS | Tetrabutylammonium fluoride (TBAF) |

| Alcohol | Methoxymethyl ether | MOM | Acid (e.g., HCl) |

Convergent and Linear Synthesis Pathways for this compound

Synthetic strategies can be broadly categorized as either linear or convergent.

Convergent Synthesis: A convergent synthesis involves the independent preparation of several key fragments of the target molecule, which are then combined (converged) in the final stages of the sequence. This approach is generally more efficient and flexible. For this compound, a convergent strategy might involve the synthesis of a C3-C4-C5 fragment containing the two stereochemically-defined hydroxyl groups and a separate N-C2 fragment. These two pieces would then be joined through a bond-forming reaction, such as a reductive amination, followed by cyclization to form the final piperidine ring. A strategy based on late-stage ring formation from a fully elaborated acyclic precursor is an example of a convergent approach. nsf.gov

Comparative Analysis of Synthetic Routes for Scalability and Atom Economy of this compound

When evaluating synthetic routes, particularly for potential applications in medicinal chemistry or materials science, scalability and atom economy are critical metrics.

Scalability: This refers to the feasibility of performing the synthesis on a large scale. Routes that require cryogenic temperatures, hazardous reagents, or extensive chromatographic purification are generally less scalable. In contrast, chemoenzymatic routes can be highly scalable, as demonstrated in many industrial processes. Syntheses that rely on crystalline intermediates for purification, avoiding chromatography, are also more amenable to scale-up. nsf.gov The need for a "scalable and convenient method" is often a driving force in developing new synthetic routes for complex fragments like substituted piperidines. nsf.gov

Table 3: Comparative Overview of Synthetic Strategies

| Synthetic Strategy | Potential for Scalability | Atom Economy | Key Advantages |

| Chiral Auxiliary-Mediated | Moderate; depends on auxiliary cost and recycling | Low to Moderate | High stereocontrol, reliable |

| Chemoenzymatic | High | High (if catalytic) | Excellent enantioselectivity, green |

| Convergent Synthesis | High | Moderate to High | High overall yield, flexibility |

| Linear Synthesis | Low to Moderate | Low | Conceptually simple |

Comprehensive Stereochemical and Conformational Analysis of 3r,5r Piperidine 3,5 Diol

Advanced Spectroscopic Methods for Stereochemical Elucidation

The determination of the absolute configuration and diastereomeric purity of (3R,5R)-Piperidine-3,5-diol relies on a suite of sophisticated spectroscopic techniques. These methods provide detailed insights into the molecule's structure, connectivity, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical analysis of organic molecules. For this compound, both one-dimensional and advanced two-dimensional (2D) NMR techniques are employed to confirm its constitution and relative stereochemistry.

Two-dimensional NMR experiments are critical for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for deducing the stereochemical relationships within the this compound molecule. researchgate.netyoutube.com

Correlated Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY spectra would show correlations between adjacent protons, for instance, between the protons at C3 and its neighboring methylene (B1212753) protons at C2 and C4. This helps to trace the connectivity of the carbon backbone. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These spectra correlate directly bonded proton and carbon atoms. epfl.ch An HSQC or HMQC experiment on this compound would show a cross-peak connecting the proton signal at C3 to the carbon signal of C3, and similarly for C5 and the other carbons of the piperidine (B6355638) ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space interactions between protons that are in close proximity, which is crucial for determining the relative stereochemistry and conformational preferences. In the case of this compound, a chair conformation is expected. The diequatorial orientation of the hydroxyl groups in the trans isomer would be supported by the absence of strong NOE correlations between the axial protons at C3 and C5.

An illustrative table of expected ¹H and ¹³C NMR chemical shifts for this compound in a common deuterated solvent like methanol-d₄ is presented below. The exact values can vary based on experimental conditions.

Illustrative NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations | Key NOESY Correlations (for diequatorial conformer) |

|---|---|---|---|---|---|

| H-2ax, H-2eq | ~2.8-3.0 | ~45-50 | H-3 | C-3, C-4, C-6 | H-3ax, H-4ax, H-6ax |

| H-3ax | ~3.8-4.0 | ~65-70 | H-2, H-4 | C-2, C-4, C-5 | H-2ax, H-4ax, H-5ax |

| H-4ax, H-4eq | ~1.5-1.8 | ~30-35 | H-3, H-5 | C-2, C-3, C-5, C-6 | H-3ax, H-5ax |

| H-5ax | ~3.8-4.0 | ~65-70 | H-4, H-6 | C-3, C-4, C-6 | H-3ax, H-4ax, H-6ax |

| H-6ax, H-6eq | ~2.8-3.0 | ~45-50 | H-5 | C-2, C-4, C-5 | H-2ax, H-5ax |

| NH | Variable | - | - | C-2, C-6 | - |

| OH | Variable | - | - | C-3, C-5 | - |

To determine the enantiomeric purity of this compound, chiral derivatizing agents (CDAs) are often employed. These are chiral molecules that react with the diol to form diastereomers. Since diastereomers have different physical properties, their NMR spectra will differ, allowing for the quantification of each enantiomer in the original mixture.

A common CDA for diols is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its derivatives. Reaction of this compound with a single enantiomer of a CDA would produce a single diastereomer, while reaction with a racemic mixture of the diol would result in two diastereomers with distinct signals in the ¹H or ¹⁹F NMR spectra. The integration of these signals allows for the determination of the enantiomeric excess (ee).

Alternatively, chiral solvating agents (CSAs) can be used. These agents form transient diastereomeric complexes with the enantiomers of the diol, leading to observable chemical shift differences in the NMR spectrum without the need for covalent modification. unipi.itnih.gov

Chiroptical spectroscopy techniques are powerful for the non-destructive determination of the absolute configuration of chiral molecules by measuring the differential interaction of the molecule with left and right circularly polarized light.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. While the piperidine-3,5-diol (B3367485) itself lacks a strong chromophore, derivatization with a chromophoric group, such as a benzoyl or naphthoyl group, can be used to introduce a chromophore suitable for ECD analysis. The experimental ECD spectrum of the derivative is then compared with the theoretically calculated spectrum for a known absolute configuration (e.g., 3R,5R). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. mdpi.com

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. A key advantage of VCD is that it can often be applied to molecules without the need for derivatization, as it probes the chirality of the entire molecule through its vibrational modes. nih.gov

For this compound, the experimental VCD spectrum would be recorded and compared to the spectrum predicted by quantum chemical calculations for the (3R,5R) enantiomer. The agreement between the signs and relative intensities of the observed and calculated VCD bands provides strong evidence for the assignment of the absolute configuration. bldpharm.com This technique is particularly sensitive to the conformational preferences of the molecule in solution.

X-ray Crystallography of this compound and its Crystalline Derivatives

To date, a specific crystallographic information file (CIF) for the parent compound this compound is not publicly available in open-access databases. However, analysis of crystalline derivatives provides invaluable insights into the solid-state conformation of the piperidine ring and the orientation of its substituents. One such informative derivative is 3-Cyclopropyl-1-(4-methylphenylsulfonyl)piperidine-3,5-diol. nih.gov

In the crystal structure of this derivative, the piperidine ring adopts a chair conformation. nih.gov This is the most stable conformation for six-membered rings, as it minimizes both angle strain and torsional strain. The two hydroxyl groups at the C3 and C5 positions are found in axial orientations, adopting a cis relationship to each other. nih.gov Conversely, the larger substituents, the tosyl group at the nitrogen and the cyclopropane (B1198618) ring at C3, occupy equatorial positions to minimize steric hindrance. nih.gov

An important feature observed in the crystal packing is the formation of intermolecular hydrogen bonds. Molecules form inversion dimers through pairs of O-H···O hydrogen bonds, creating cyclic R44(8) motifs. nih.gov This intricate network of hydrogen bonding contributes significantly to the stability of the crystal lattice.

Table 1: Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Compound | 3-Cyclopropyl-1-(4-methylphenylsulfonyl)piperidine-3,5-diol |

| Molecular Formula | C₁₅H₂₁NO₄S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.583(5) |

| b (Å) | 5.598(2) |

| c (Å) | 24.009(9) |

| β (°) | 102.905(7) |

| Volume (ų) | 1517.5(10) |

| Z | 4 |

| Temperature (K) | 173 |

| Hydrogen Bonding | Intramolecular O-H···O and intermolecular O-H···O forming R44(8) motifs |

Data sourced from a study on a 1,3-piperidinediol derivative. nih.gov

Conformational Preferences and Dynamics of the Piperidine Ring in this compound

The conformational landscape of this compound in solution is a dynamic equilibrium of various forms, primarily dictated by the interplay of steric and electronic effects.

Analysis of Chair, Boat, and Twist-Boat Conformations in Solution and Solid State

As established by the X-ray data of its derivative, the chair conformation is the predominant form of the piperidine ring in the solid state. nih.gov This preference is largely maintained in solution. The chair conformation allows for the substituents to be in either axial or equatorial positions. For this compound, with a trans arrangement of the two hydroxyl groups, one hydroxyl group will be in an axial position and the other in an equatorial position in a given chair conformation. Through ring flipping, a process with a relatively low energy barrier, the axial hydroxyl group becomes equatorial and vice-versa.

While the chair form is the most stable, other higher-energy conformations such as the boat and twist-boat conformations also exist in the conformational equilibrium. The boat conformation is destabilized by steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. The twist-boat conformation is a more stable intermediate between two chair forms and is lower in energy than the pure boat form. The presence and population of these less stable conformers can be influenced by factors such as substitution and solvent interactions.

Intramolecular Hydrogen Bonding Networks and their Influence on Conformation

In the hydrochloride salt of this compound, the piperidine ring is also observed to be in a chair conformation, stabilized by intramolecular hydrogen bonding between the hydroxyl groups. vulcanchem.com The presence of the protonated nitrogen atom can further influence the hydrogen bonding network. Theoretical studies on related systems have shown that the formation of OH···N intramolecular hydrogen bonds can significantly impact the conformation. nih.gov

Exocyclic Group Orientations and Their Stereoelectronic Effects

Generally, larger substituents prefer the equatorial position to minimize 1,3-diaxial interactions. However, in the case of hydroxyl groups, stereoelectronic effects such as hyperconjugation can play a significant role. For instance, an axial C-O bond can interact with the anti-periplanar C-H or C-C bonds of the ring, leading to stabilization. The interplay of these effects determines the equilibrium between the two chair conformers (diaxial vs. diequatorial hydroxyl groups, which is not possible for the trans isomer, but rather the equilibrium between the two chair forms with one axial and one equatorial hydroxyl group).

Influence of Solvent Polarity and Temperature on the Conformational Equilibrium of this compound

The conformational equilibrium of this compound is sensitive to the surrounding environment, particularly the polarity of the solvent and the temperature.

Solvent Polarity: In non-polar solvents, intramolecular hydrogen bonding is more pronounced, which can favor the conformer that allows for this interaction. In polar, protic solvents, the solvent molecules can compete for hydrogen bonding with the hydroxyl groups. This can disrupt the intramolecular hydrogen bond and shift the conformational equilibrium towards a conformer where the hydroxyl groups are more solvated by the solvent molecules. Variable-temperature NMR spectroscopy is a powerful tool to study these solvent-dependent conformational changes. nih.govresearchgate.net

Temperature: Temperature affects the conformational equilibrium by influencing the relative populations of the different conformers. According to the principles of thermodynamics, an increase in temperature will favor the population of higher-energy conformers. Therefore, at higher temperatures, the proportion of boat and twist-boat conformations, as well as the less stable chair conformer, is expected to increase. Variable-temperature NMR studies can be employed to quantify the thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational interchange. nih.gov

Table 2: Summary of Factors Influencing the Conformation of this compound

| Factor | Influence on Conformation |

| Inherent Ring Strain | Favors the chair conformation over boat and twist-boat forms. |

| Intramolecular H-Bonding | Stabilizes specific chair conformers by forming a pseudo-six-membered ring. vulcanchem.comnih.gov |

| Steric Hindrance | Larger substituents prefer equatorial positions to avoid 1,3-diaxial interactions. |

| Stereoelectronic Effects | Hyperconjugation can influence the preference for axial or equatorial orientation of hydroxyl groups. |

| Solvent Polarity | Polar solvents can disrupt intramolecular hydrogen bonds, shifting the conformational equilibrium. nih.gov |

| Temperature | Higher temperatures increase the population of higher-energy conformers. nih.govresearchgate.net |

Chemical Reactivity and Derivatization Strategies for 3r,5r Piperidine 3,5 Diol

Functionalization of Hydroxyl Groups of (3R,5R)-Piperidine-3,5-diol

The two hydroxyl groups at the C3 and C5 positions of the piperidine (B6355638) ring are key sites for introducing molecular diversity. Their reactivity can be modulated through various protection and activation strategies, allowing for selective functionalization.

The selective formation of ethers and esters from this compound is a critical step in the synthesis of more complex derivatives. These reactions often require careful control of conditions to achieve regioselectivity between the two hydroxyl groups.

Selective Esterification:

A notable example of selective esterification involves a dynamic kinetic asymmetric transformation (DYKAT) of a mixture of achiral cis- and racemic trans-3,5-piperidine diol. adichemistry.com This process can be tuned to selectively produce the trans-(3R,5R)-hydroxy acetate (B1210297). adichemistry.com In this reaction, one of the hydroxyl groups is acylated while the other remains free, demonstrating a high degree of regioselectivity. The use of enzymes and ruthenium catalysts is crucial for the efficiency and selectivity of this transformation. adichemistry.com

| Reactant | Reagents/Catalyst | Product | Key Features |

| rac/meso-N-benzyl-piperidine-3,5-diol mixture | Enzyme and Ru-catalyst | trans-(3R,5R)-N-benzyl-5-acetoxy-piperidin-3-ol | DYKAT allows for the selective mono-acetylation. |

Selective Etherification:

While specific examples of selective etherification of this compound are not extensively documented in the reviewed literature, general principles of alcohol etherification can be applied. The Williamson ether synthesis, for instance, provides a versatile method for forming ethers from alcohols. In the context of a diol, achieving mono-etherification would likely depend on factors such as the stoichiometry of the reagents, the nature of the protecting group on the nitrogen, and the reaction conditions. The relative steric hindrance of the two hydroxyl groups could also influence the regioselectivity of the reaction.

The oxidation of the hydroxyl groups in this compound can lead to the formation of corresponding ketones, while the reduction of derivatives can introduce further stereochemical complexity.

Regioselective Oxidation:

The oxidation of piperidine diols can yield ketones or aldehydes. nih.gov Common methods for alcohol oxidation, such as the Swern and Dess-Martin periodinane (DMP) oxidations, are known for their mild conditions and tolerance of various functional groups. adichemistry.comwikipedia.orgwikipedia.orgtcichemicals.comorganic-chemistry.orgnumberanalytics.comyoutube.comorganic-chemistry.org The Dess-Martin oxidation, in particular, is effective for converting primary and secondary alcohols to aldehydes and ketones at room temperature with high yields and simplified workups. wikipedia.org The Swern oxidation also offers a mild alternative to chromium-based oxidants. adichemistry.comwikipedia.orgnumberanalytics.comyoutube.comorganic-chemistry.org

In the case of a protected this compound, regioselective oxidation would be influenced by the nature of the protecting group on the nitrogen and the specific oxidizing agent used. For instance, the oxidation of an N-Boc-piperidine derivative could potentially lead to a mixture of mono-ketones if the two hydroxyl groups exhibit different reactivities.

| Oxidation Method | Reagents | General Product | Key Features |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Aldehydes or Ketones | Mild conditions, high chemoselectivity. wikipedia.orgtcichemicals.comorganic-chemistry.orgpitt.eduresearchgate.net |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Aldehydes or Ketones | Mild, avoids toxic metals, requires low temperatures. adichemistry.comwikipedia.orgnumberanalytics.comyoutube.comorganic-chemistry.org |

Reduction Reactions:

The reduction of oxidized derivatives of this compound, such as a piperidinone, can regenerate the hydroxyl group, potentially with different stereochemistry depending on the reducing agent and reaction conditions. This provides a route to diastereomeric piperidine diols.

The 1,3-diol arrangement in this compound makes it a suitable precursor for the formation of six-membered cyclic ethers, acetals, and ketals. These reactions can be used to protect the diol functionality or to create rigid, bicyclic structures.

Formation of Cyclic Ethers:

Intramolecular cyclization of diols can lead to the formation of cyclic ethers. mdpi.com This can be achieved through various methods, including acid-catalyzed dehydration or by converting the hydroxyl groups into better leaving groups. For this compound, an intramolecular etherification would result in a bicyclic structure with a bridging oxygen atom. The feasibility and stereochemical outcome of such a reaction would depend on the protecting group on the nitrogen and the reaction conditions.

Formation of Cyclic Acetals and Ketals:

The reaction of 1,3-diols with aldehydes or ketones in the presence of an acid catalyst is a common method for the formation of 1,3-dioxanes, which are cyclic acetals or ketals. thieme-connect.de This reaction is reversible and can be used to protect the diol moiety. For this compound, reaction with an aldehyde (R-CHO) or a ketone (R'COR'') would yield a fused piperidine-dioxane ring system.

| Reactants | Catalyst | Product Type | Key Features |

| This compound + Aldehyde/Ketone | Acid Catalyst | Cyclic Acetal/Ketal (1,3-Dioxane) | Reversible reaction, useful for diol protection. thieme-connect.de |

Reactivity of the Piperidine Nitrogen Atom of this compound

The secondary amine in the piperidine ring is a nucleophilic center that readily undergoes a variety of reactions, providing another avenue for derivatization.

N-Alkylation:

The nitrogen atom of this compound can be alkylated using various alkylating agents, such as alkyl halides or through reductive amination. N-benzylation is a common strategy to protect the nitrogen atom, which can be later removed by hydrogenation. The choice of reaction conditions can influence the degree of alkylation.

N-Acylation:

N-acylation is another common transformation for the piperidine nitrogen. The use of acylating agents like acid chlorides or anhydrides allows for the introduction of a wide range of acyl groups. A frequently employed N-acylation is the introduction of the tert-butyloxycarbonyl (Boc) group, which serves as a versatile protecting group that can be removed under acidic conditions.

| Reaction Type | Reagent Example | Product |

| N-Alkylation | Benzyl (B1604629) bromide | N-Benzyl-(3R,5R)-piperidine-3,5-diol |

| N-Acylation | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | N-Boc-(3R,5R)-piperidine-3,5-diol |

The piperidine nitrogen can also participate in the formation of fused heterocyclic systems, leading to complex polycyclic structures with potential applications in medicinal chemistry.

Pyrazole-Fused Piperidines:

Novel synthetic strategies have been developed for the preparation of pyrazole-fused piperidines. mdpi.comnih.gov These methods often involve the cyclocondensation of a substituted piperidine precursor with a hydrazine (B178648) derivative. For example, a piperidine-fused pyrazolone (B3327878) core can be synthesized through the cyclization of a tert-butyl-4-methyl-3-oxopiperidine-1,4-dicarboxylate with a hydrazine component. mdpi.com

Pyrimidine-Fused Piperidines:

Fused pyrimidine (B1678525) rings can be constructed from piperidine precursors. These syntheses often involve the reaction of a functionalized piperidine with a reagent containing the necessary atoms to form the pyrimidine ring. For instance, 2-thioxopyrimidine-6(1H)-ones can be reacted with various reagents to generate fused systems like tetrazolo[1,5-c]pyrimidine and pyrimido[4,5-d]pyrimidine. researchgate.netnih.gov

Oxazolidinone-Fused Piperidines:

The reaction of 2-hydroxymethylpiperidine with aldehydes can lead to the formation of fused oxazolidine (B1195125) rings. wikipedia.orgorganic-chemistry.org This reaction proceeds through the formation of a transient iminium ion, which is then trapped by the intramolecular hydroxyl group. This strategy can be adapted to create oxazolidinone-fused piperidines from appropriate precursors.

| Fused Heterocycle | General Synthetic Strategy |

| Pyrazole | Cyclocondensation of a piperidone derivative with a hydrazine. mdpi.comnih.gov |

| Pyrimidine | Reaction of a functionalized piperidine with reagents like thiourea (B124793) or sodium azide (B81097) after activation. researchgate.netnih.gov |

| Oxazolidinone | Intramolecular cyclization of an N-substituted piperidine containing a hydroxyl or related functional group. wikipedia.orgpitt.eduorganic-chemistry.org |

Quaternization of the Nitrogen Atom

The nitrogen atom in the piperidine ring of this compound is nucleophilic and basic, making it susceptible to alkylation. Quaternization is a two-step process that begins with N-alkylation to form a tertiary amine, followed by a second alkylation to yield a quaternary ammonium (B1175870) salt.

The initial N-alkylation can be achieved by reacting this compound with an alkyl halide. To drive the reaction towards the mono-alkylated product and prevent the formation of the dialkylated quaternary salt, it is common to use a slight excess of the alkylating agent in the presence of a base. researchgate.net The base neutralizes the hydrohalic acid formed during the reaction, thus preventing the protonation of the starting piperidine, which would render it unreactive. researchgate.net Common bases for this transformation include potassium carbonate or sodium hydride in an anhydrous polar aprotic solvent like dimethylformamide (DMF). researchgate.net

The subsequent quaternization to form the ammonium salt would involve reacting the N-alkyl-(3R,5R)-piperidine-3,5-diol with an excess of an alkyl halide. google.com The quaternization introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's physical and biological properties.

Below is a table illustrating the general strategy for the quaternization of this compound.

| Reaction Step | Reactants | Reagents & Conditions | Product |

| N-Alkylation | This compound, Alkyl halide (e.g., CH₃I) | K₂CO₃, DMF, Room Temperature | N-Alkyl-(3R,5R)-piperidine-3,5-diol |

| Quaternization | N-Alkyl-(3R,5R)-piperidine-3,5-diol, Alkyl halide (e.g., CH₃I) | Excess alkyl halide, Acetonitrile, 70°C | N,N-Dialkyl-(3R,5R)-piperidine-3,5-diolium salt |

Ring Functionalization and Modifications of the Piperidine Core of this compound

Beyond the nitrogen atom, the carbon framework of the piperidine ring can also be modified through various synthetic strategies. These modifications can alter the ring size, introduce new substituents, or change the degree of saturation.

Hydrogenation and Dehydrogenation of the Piperidine Ring

The piperidine ring in this compound is already fully saturated (hydrogenated). Therefore, further hydrogenation is not possible without cleaving the ring. However, the reverse reaction, dehydrogenation, to form a pyridine (B92270) derivative is a potential transformation.

The catalytic dehydrogenation of piperidine to pyridine is an established industrial process. google.com This reaction is typically carried out in the gas phase at elevated temperatures (300-420°C) over a heterogeneous catalyst, such as silicon dioxide activated with copper, nickel, and chromium. google.com The reaction is often performed in the presence of hydrogen gas, which, despite being a product of the reaction, can paradoxically improve the selectivity towards pyridine. google.com The kinetic studies of piperidine dehydrogenation have shown a complex dependence on the partial pressure of hydrogen. utwente.nl While this reaction has not been specifically reported for this compound, it is conceivable that under similar conditions, it could be converted to the corresponding 3,5-dihydroxypyridine. The hydroxyl groups may, however, influence the reaction or require protection.

Ring Expansion and Contraction Strategies

The six-membered piperidine ring of this compound can potentially be expanded to a seven-membered ring (azepane) or contracted to a five-membered ring (pyrrolidine).

Ring Expansion: A notable method for the two-carbon ring expansion of piperidines involves a palladium-catalyzed rearrangement of 2-vinylpiperidines. chemrxiv.org This strategy could hypothetically be applied to a derivative of this compound, for instance, by first introducing a vinyl group at the C2 or C6 position. Another approach involves the ring expansion of prolinol derivatives via aziridinium (B1262131) intermediates, which can lead to 3-substituted piperidines. thieme-connect.comacs.org

Ring Contraction: Photomediated ring contraction of α-acylated piperidines provides a route to cis-1,2-disubstituted cyclopentanes. nih.gov This Norrish Type II reaction proceeds through a 1,5-hydrogen atom transfer followed by C-N bond fragmentation and subsequent intramolecular cyclization. nih.gov To apply this to this compound, the nitrogen would first need to be acylated with a suitable photoreactive group, and one of the hydroxyl groups might need to be oxidized to a ketone. Other strategies for piperidine ring contraction often involve the formation of bicyclic quaternary ammonium intermediates that undergo nucleophilic attack. nih.gov

Substitutions on the Piperidine Ring

Introducing substituents directly onto the carbon atoms of the piperidine ring is a powerful way to create analogues of this compound. Modern synthetic methods, particularly C-H functionalization, have enabled the site-selective introduction of new groups. nih.govnih.gov

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can be used to introduce substituents at the C2, C3, and C4 positions of the piperidine ring. nih.govnih.gov The site-selectivity of these reactions is often controlled by the nature of the nitrogen protecting group and the structure of the rhodium catalyst. nih.govnih.gov For instance, N-Boc-piperidine can be functionalized at the C2 position, while specific N-acyl groups can direct functionalization to the C4 position. nih.govnih.gov The C3 position can be accessed indirectly through cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring opening. nih.govnih.gov

Palladium-catalyzed C(sp³)–H arylation has also been demonstrated for the C4 position of piperidines using an aminoquinoline amide directing group attached at the C3 position. acs.org While these methods are powerful, their application to this compound would need to consider the potential for the existing hydroxyl groups to interfere with the catalytic cycle or direct the reaction to undesired positions. Protection of the hydroxyl groups might be necessary.

The following table summarizes some potential C-H functionalization strategies for the piperidine ring.

| Position | Strategy | Catalyst/Reagents | Notes |

| C2 | C-H Insertion | Rh₂(R-TCPTAD)₄, N-Boc protecting group | Site-selectivity is dependent on the catalyst and protecting group. nih.govnih.gov |

| C3 | Indirect C-H Functionalization | Cyclopropanation of a tetrahydropyridine derivative followed by reductive ring opening. | Requires prior modification of the piperidine ring. nih.govnih.gov |

| C4 | C-H Arylation | Pd catalyst, Aminoquinoline amide directing group | Requires derivatization of one of the hydroxyl groups or the nitrogen atom with the directing group. acs.org |

Supramolecular Chemistry and Self-Assembly of this compound

The structure of this compound, featuring a chiral scaffold with multiple hydrogen bond donors (-OH, -NH) and acceptors (-OH, N), makes it a prime candidate for engaging in supramolecular chemistry and self-assembly. acs.org Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.govd-nb.info

The presence of both chirality and hydrogen-bonding motifs can lead to the formation of complex, ordered architectures. For example, chiral diols have been used as inducers in supramolecular catalysis, where they control the chirality of a larger assembly. acs.orgresearchgate.net It is plausible that this compound could self-assemble in solution to form higher-order structures like nanofibers, which could lead to the formation of organogels. mdpi.com The specific stereochemistry of the diol would likely direct the handedness of the resulting supramolecular polymer. nih.gov

Furthermore, the combination of amine and alcohol functionalities is reminiscent of amino acids, which are well-known to self-assemble into a variety of functional biomaterials. nih.govd-nb.info The piperidine ring provides a more rigid scaffold compared to the acyclic backbone of many amino acids. The interplay of intermolecular hydrogen bonds between the hydroxyl groups and the amine nitrogen is expected to be a dominant factor in the self-assembly process, similar to what is observed in the crystal structures of simpler piperidine and morpholine (B109124) derivatives. ed.ac.uk While specific studies on the self-assembly of this compound are not yet reported, its structural features strongly suggest a rich potential for the formation of novel supramolecular materials.

Computational Chemistry and Molecular Modeling of 3r,5r Piperidine 3,5 Diol

Quantum Mechanical Studies (Ab Initio and DFT) on (3R,5R)-Piperidine-3,5-diol

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), provide highly accurate information about the geometric and electronic characteristics of molecules. These calculations are performed on a single molecule, typically in a vacuum or with an implicit solvent model, to understand its intrinsic properties.

The piperidine (B6355638) ring is known for its conformational flexibility, primarily existing in chair, boat, and twist-boat forms. For this compound, the substituents' orientation is critical in determining the most stable conformer. Geometric optimization calculations using DFT, for instance at the B3LYP/6-311++G(d,p) level of theory, are used to locate the energy minima for these conformations. rsc.org

The (3R,5R) stereochemistry dictates that the two hydroxyl groups are on the same side of the ring (cis relationship). In a chair conformation, this can lead to two primary arrangements: a diequatorial (e,e) form and a diaxial (a,a) form. Computational studies on substituted piperidines consistently show that the chair conformation is significantly more stable than boat or twist-boat forms. researchgate.netnih.gov Furthermore, the diequatorial conformer is heavily favored over the diaxial conformer to minimize unfavorable 1,3-diaxial steric interactions. The hydrogen on the nitrogen atom also has a preference for the equatorial position. researchgate.net

A theoretical conformational analysis would yield a potential energy landscape where the diequatorial chair conformer is the global minimum.

Table 5.1.1: Illustrative Relative Conformational Energies of this compound (Note: Data are representative values based on typical DFT calculations for substituted piperidines and are for illustrative purposes.)

| Conformer | Substituent Orientation (3-OH, 5-OH) | Relative Energy (kcal/mol) |

|---|---|---|

| Chair | Diequatorial | 0.00 |

| Chair | Diaxial | +5.5 |

| Twist-Boat | - | +6.8 |

| Boat | - | +7.5 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comimperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap implies higher stability and lower reactivity. ijopaar.com

For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom, making it the primary site for protonation and nucleophilic attack. The LUMO would likely be an antibonding (σ*) orbital associated with the C-O or C-N bonds.

Table 5.1.2: Illustrative Frontier Molecular Orbital Properties (Note: Data are representative values based on typical DFT calculations and are for illustrative purposes.)

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | +1.8 | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 8.3 | Reflects kinetic stability and chemical hardness |

QM methods are highly effective at predicting various spectroscopic parameters.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. acs.orgnyu.edunih.gov By calculating the magnetic shielding tensors for the optimized geometry and comparing them to a reference standard (e.g., Tetramethylsilane), a theoretical spectrum can be generated. This is particularly useful for assigning signals and confirming stereochemistry. comporgchem.com

Vibrational Frequencies: The calculation of the Hessian matrix during a frequency analysis yields the vibrational modes of the molecule, which correspond to peaks in an Infrared (IR) spectrum. Key predicted frequencies for this molecule would include the O-H, N-H, and C-H stretching vibrations, as well as C-O and C-N stretching.

Chiroptical Data: As this compound is a chiral molecule, it will exhibit optical activity. Computational methods can predict chiroptical properties such as optical rotation (OR), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD). mertenlab.decas.cz These predictions are crucial for correlating the molecule's absolute configuration with experimental measurements.

Table 5.1.3: Illustrative Predicted vs. Hypothetical Experimental Spectroscopic Data (Note: Data are representative values and are for illustrative purposes.)

| Parameter | Atom/Bond | Predicted Value | Hypothetical Experimental Value |

|---|---|---|---|

| ¹³C NMR Shift (ppm) | C3 / C5 | 68.5 | 67.9 |

| ¹³C NMR Shift (ppm) | C2 / C6 | 45.2 | 44.8 |

| ¹H NMR Shift (ppm) | H on C3 / C5 | 3.85 | 3.80 |

| IR Frequency (cm⁻¹) | O-H stretch | 3450 | 3400 (broad) |

| IR Frequency (cm⁻¹) | N-H stretch | 3350 | 3310 |

DFT calculations can map the electrostatic potential (ESP) onto the molecule's electron density surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the most negative potential (red) would be centered on the nitrogen and oxygen atoms, confirming them as sites for electrophilic attack. Global reactivity descriptors like electronegativity, chemical hardness, and the electrophilicity index can also be calculated to quantify reactivity. nih.govnih.gov

Furthermore, computational methods can model the entire energy profile of a chemical reaction, including transition states and intermediates. nih.gov This allows for the prediction of reaction pathways, activation energies, and product distributions for reactions such as N-alkylation, N-acylation, or O-alkylation.

Table 5.1.4: Illustrative Reactivity Descriptors (Note: Data are conceptual and for illustrative purposes.)

| Descriptor | Predicted Site of Reactivity | Type of Reaction Favored |

|---|---|---|

| Minimum Electrostatic Potential | Nitrogen lone pair | Protonation, Alkylation |

| Fukui Function (f⁻) | Oxygen atoms | Electrophilic attack |

| Fukui Function (f⁺) | Hydroxyl protons | Deprotonation by a base |

Molecular Dynamics (MD) Simulations of this compound

While QM studies focus on static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, particularly in a solvent environment. nih.gov

An MD simulation of this compound, typically in a box of explicit water molecules, would reveal how the molecule behaves in a physiological-like environment. nih.govresearchgate.net Using a classical force field (e.g., AMBER, CHARMM), the simulation tracks the movements of all atoms over nanoseconds to microseconds. bioinformaticsreview.comnih.gov

Key insights from such a simulation would include:

Conformational Flexibility: The simulation would track the transitions between different conformations, such as the rate of chair-chair interconversion. This provides a dynamic view of the conformational landscape predicted by QM.

Solvation and Hydrogen Bonding: Analysis of the simulation trajectory would detail the structure of water around the piperidine diol. Radial distribution functions (RDFs) can show the probability of finding water molecules at a certain distance from the solute's atoms. The dynamics of hydrogen bonds between the diol's hydroxyl and amine groups and the surrounding water molecules can be quantified, including their average number and lifetimes. researchgate.netresearchgate.net This is crucial for understanding the molecule's solubility and interactions in an aqueous medium.

Table 5.2.1: Typical Parameters and Outputs of an MD Simulation (Note: This table outlines a typical setup and expected results for an MD simulation and is for illustrative purposes.)

| Parameter/Analysis | Typical Specification/Result | Purpose |

|---|---|---|

| Force Field | AMBER or CHARMM | Defines the potential energy function for interactions. |

| Water Model | TIP3P or SPC/E | Represents the explicit solvent environment. |

| Simulation Time | 100 ns | Allows for sampling of relevant conformational and solvation dynamics. |

| Output Analysis | ||

| RMSD (Root-Mean-Square Deviation) | Plateau after ~5 ns | Confirms the system has reached equilibrium. |

| Conformational Analysis | >98% in diequatorial chair | Quantifies the population of different conformers over time. |

| Hydrogen Bond Count (solute-water) | Average of 5-6 H-bonds | Measures the extent of interaction with the solvent. |

| Radial Distribution Function g(r) | Peak for O(water)-H(hydroxyl) at ~1.8 Å | Characterizes the structure of the hydration shell. |

Solvation Effects and Hydrogen Bonding Networks

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational models are critical for dissecting these complex phenomena, particularly the interplay between solute and solvent that dictates conformational preference and establishes intricate hydrogen-bonding networks.

Solvation Models: The presence of two hydroxyl (-OH) groups and a secondary amine (-NH-) group makes this compound highly sensitive to its solvent environment. These groups can act as both hydrogen bond donors and acceptors. Computational studies often employ implicit solvent models, such as the Polarizable Continuum Model (PCM), to simulate the bulk effect of a solvent. These models treat the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of solvation free energy.

The conformational equilibrium of the piperidine ring, particularly the axial or equatorial orientation of the hydroxyl substituents, is highly dependent on the solvent's polarity. In non-polar solvents, intramolecular hydrogen bonding between the hydroxyl groups and the ring nitrogen may be favored, stabilizing specific chair or twist-boat conformations. In polar, protic solvents like water or methanol, intermolecular hydrogen bonds with the solvent molecules become dominant. These interactions can stabilize conformers where the polar groups are more exposed, influencing the energetic landscape. Molecular dynamics simulations can explicitly model these interactions, providing a detailed, atomistic view of the dynamic hydrogen-bonding network that forms and evolves over time. nih.gov

Hydrogen Bonding: The capacity of this compound to form hydrogen bonds is central to its chemical and physical properties. A hydrogen-bonded network is a collection of molecules connected through these directional interactions. nih.gov Computational analysis, often combining quantum mechanics (like Density Functional Theory, DFT) with molecular dynamics, allows for the characterization of these networks. ox.ac.uk

Key aspects of the hydrogen-bonding network for this molecule include:

Intramolecular Bonds: The potential for hydrogen bonds to form between the C3-OH, the C5-OH, and the ring nitrogen. The feasibility of these bonds depends on the specific ring conformation.

Intermolecular Bonds (Solute-Solvent): In aqueous solution, the hydroxyl groups and the amine group will readily form strong hydrogen bonds with surrounding water molecules. These interactions are crucial for its solubility and stability in polar media.

Intermolecular Bonds (Solute-Solute): At higher concentrations or in the solid state, this compound molecules can form extensive hydrogen-bonded networks with each other, influencing crystalline structure and physical properties. rsc.org

The table below illustrates a conceptual model of how solvent polarity can influence the conformational preference of the hydroxyl groups on the piperidine ring.

| Solvent Polarity | Dominant H-Bonding | Favored Conformer Characteristic | Computational Approach |

| Low (e.g., Toluene) | Intramolecular | Conformations that maximize internal H-bonds (e.g., between OH and N) | Gas-phase or low dielectric continuum models |

| Medium (e.g., Acetone) | Mixed Intra/Intermolecular | A dynamic equilibrium between multiple conformations | PCM/COSMO with appropriate dielectric constant |

| High (e.g., Water) | Intermolecular (with solvent) | Conformations that maximize exposure of polar groups to the solvent | Explicit solvent molecular dynamics simulations |

Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies used to build predictive models that correlate the structural or physicochemical properties of molecules with a specific property or biological activity. mdpi.com For derivatives of this compound, QSPR models can be developed to predict endpoints such as solubility, binding affinity to a target protein, or toxicity.

The development of a robust QSPR model involves several key steps:

Data Set Curation: A diverse set of piperidine derivatives with experimentally measured property values is compiled. This set is typically divided into a training set (for building the model) and a test set (for validating its predictive power).

Descriptor Calculation: For each molecule in the dataset, a large number of numerical values, known as molecular descriptors, are calculated. These descriptors encode different aspects of the molecular structure.

Model Generation: Statistical techniques are used to build a mathematical equation that links a subset of the calculated descriptors to the property of interest. Common methods include Multilinear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Support Vector Machines (SVM). nih.gov

Validation: The model's robustness and predictive ability are rigorously assessed using both internal and external validation techniques to ensure it is not overfitted to the training data. nih.gov

The table below details typical classes of molecular descriptors that would be used in a QSPR study of piperidine derivatives.

| Descriptor Class | Description | Example(s) |

| Constitutional (1D) | Based on the molecular formula, describing atomic composition and molecular weight. | Molecular Weight, Atom Count, Ring Count |

| Topological (2D) | Derived from the 2D graph representation of the molecule, describing atomic connectivity and branching. | Wiener Index, Kier & Hall Connectivity Indices |

| Geometrical (3D) | Based on the 3D coordinates of the atoms, describing molecular size and shape. | Molecular Surface Area, Molecular Volume, Radius of Gyration |

| Quantum-Chemical | Calculated using quantum mechanics, describing electronic properties. | HOMO/LUMO energies, Dipole Moment, Atomic Charges |

A successful QSPR model is characterized by strong statistical metrics, as shown in the hypothetical validation table below.

| Statistical Parameter | Description | Acceptable Value |

| r² (Determination Coefficient) | The proportion of the variance in the property that is predictable from the descriptors (for the training set). | > 0.8 |

| q² (Cross-Validated r²) | A measure of the model's predictive ability, determined through internal cross-validation. | > 0.6 |

| r²_pred (External Validation) | The determination coefficient calculated for the external test set, indicating true predictive power. | > 0.7 |

Machine Learning Approaches in Predicting Reactivity and Conformation of this compound Analogues

Machine learning (ML) has emerged as a powerful tool in computational chemistry, capable of learning complex, non-linear relationships from large datasets to predict molecular properties with high accuracy and speed. nih.gov For analogues of this compound, ML models can be applied to forecast both their conformational landscapes and chemical reactivity.

Predicting Conformation: The flexibility of the piperidine ring results in a complex potential energy surface with numerous local minima corresponding to different conformers. Traditional methods like molecular dynamics can be computationally expensive for thoroughly sampling this landscape. Machine learning offers a solution by training models on energies calculated from high-accuracy quantum mechanical methods. nih.gov These ML potentials can then predict the energy of new conformations almost instantaneously, enabling rapid and exhaustive exploration of the conformational space. chemrxiv.org This is crucial for identifying the most stable conformers of piperidine analogues, which is often a prerequisite for understanding their biological activity. kyoto-u.ac.jp

Predicting Reactivity: Machine learning models can also be trained to predict the outcomes of chemical reactions. youtube.com By learning from vast databases of known reactions, these models can predict the likely products when a this compound analogue is subjected to certain reagents and conditions. Furthermore, ML can assist in predicting key factors for synthesis, such as identifying the optimal solvent or catalyst for a desired transformation. ibm.com This accelerates the discovery and synthesis of novel piperidine derivatives with desired properties. For heterocyclic compounds, where synthetic routes can be non-obvious, transfer learning techniques can be used to improve the performance of retrosynthesis models, even with limited specific data. chemrxiv.org

The table below summarizes some ML approaches and their applications in the context of piperidine analogues.

| Machine Learning Approach | Application | Predicted Property |

| Gaussian Process Regression (GPR) | Building ML interatomic potentials. nih.gov | Conformational energies, forces. |

| Graph Neural Networks (GNNs) | Learning from the molecular graph structure. chemrxiv.orgresearchgate.net | Stable conformers, binding affinity, reaction selectivity. |

| Support Vector Machines (SVM) | Classification and regression tasks in QSAR/QSPR. nih.gov | Biological activity (e.g., active/inactive), toxicity values. |

| Transformer Models | Processing chemical reactions as a language. youtube.com | Retrosynthetic pathways, reaction products. |

Applications of 3r,5r Piperidine 3,5 Diol As a Chiral Building Block in Organic Synthesis

Synthesis of Complex Alkaloids and Natural Product Analogues Utilizing (3R,5R)-Piperidine-3,5-diol

The piperidine (B6355638) skeleton is the core of numerous alkaloids, a class of naturally occurring compounds with significant biological activities. nih.gov The synthesis of these complex molecules is a formidable challenge, often requiring lengthy and intricate reaction sequences to control the stereochemistry. The use of pre-existing chiral piperidine building blocks is a highly effective strategy to overcome this challenge.

While direct total syntheses commencing from this compound are not extensively documented in readily available literature, the principle is well-established through the use of analogous chiral piperidines. For instance, enantiopure 2-piperidone (B129406) building blocks have been successfully employed in the synthesis of several 3-piperidinol alkaloids. nih.govcapes.gov.br These syntheses demonstrate the utility of a stereodefined piperidine core, which is elaborated through chemical modifications to yield complex targets such as (+)-prosafrinine, (-)-iso-6-cassine, and (-)-prosophylline. nih.gov By analogy, this compound, with its defined stereocenters at C3 and C5, represents a valuable precursor for the construction of alkaloids containing a dihydroxylated piperidine ring or for analogues of important natural products.

Use as a Chiral Synthon for the Preparation of Stereodefined Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the precise arrangement of atoms in three-dimensional space is often critical for biological function. sigmaaldrich.com this compound is an exemplary chiral synthon for constructing a variety of stereodefined heterocyclic systems beyond alkaloids. The development of synthetic routes to enantiomerically enriched 3-substituted piperidines is an area of intense research, highlighting the demand for such structures in the pharmaceutical industry. snnu.edu.cn

The diol's two hydroxyl groups and the secondary amine can be selectively protected and functionalized, allowing for the stepwise introduction of various substituents and the formation of new ring systems. For example, the hydroxyl groups can be converted into leaving groups for substitution reactions or oxidized to ketones for further elaboration. The nitrogen atom can participate in cyclization reactions to form bicyclic or spirocyclic structures. Recent advancements in catalysis, such as the copper-catalyzed asymmetric cyclizative aminoboration to create 2,3-cis-disubstituted piperidines, underscore the importance of methods that generate stereochemically defined piperidine rings. nih.gov Starting with a pre-made, stereopure synthon like this compound provides a more direct and efficient pathway to these valuable compounds.

Derivatization for Ligand Design in Asymmetric Catalysis

Asymmetric catalysis, which uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, is a pillar of modern organic synthesis. Chiral diols are a prominent class of ligands used to create an effective chiral environment around a metal center. nih.govresearchgate.net

The structure of this compound is well-suited for its derivatization into chiral ligands. The two hydroxyl groups can act as coordination points for a metal atom, while the rigid piperidine ring serves as a robust scaffold to hold the coordinating groups in a well-defined spatial arrangement. This controlled orientation creates a chiral pocket that influences the substrate's approach to the catalytic center, thereby directing the stereochemical outcome of the reaction.

Catalysts can be designed by reacting the diol with metal precursors. For example, reaction with reagents like diethylaluminum chloride or copper triflate could generate chiral Lewis acid catalysts. nih.govmdpi.com The piperidine nitrogen can also be functionalized with other coordinating groups to create tridentate or even tetradentate ligands, offering further opportunities to tune the catalyst's steric and electronic properties for optimal reactivity and selectivity.

Catalysts derived from chiral diols are employed in a wide range of important enantioselective transformations. nih.gov While specific applications of ligands derived from this compound require further research, they would be expected to perform in reactions where other chiral diol-based catalysts have proven effective. These transformations include:

Allylborations: Catalyzing the addition of allylboron reagents to aldehydes or ketones to produce chiral homoallylic alcohols. nih.gov

Diels-Alder Reactions: Creating multiple stereocenters in a single step through the cycloaddition of dienes and dienophiles. mdpi.com

Conjugate Additions: Controlling the stereoselective addition of nucleophiles to α,β-unsaturated compounds. nih.gov

Reductions: Enantioselectively reducing ketones and imines to form chiral alcohols and amines.

The rigid conformation of the piperidine backbone in a ligand derived from this compound could offer unique selectivity profiles compared to more flexible or axially chiral diol ligands like BINOL. nih.gov

Precursor for Advanced Materials and Functional Polymers

The utility of chiral building blocks extends beyond synthesis and catalysis into the realm of materials science. Diols are common monomers in the synthesis of polyesters and polyurethanes. The incorporation of this compound into a polymer backbone would introduce chirality, rigidity, and hydrogen-bonding capabilities (via the piperidine N-H).

These features could lead to the development of advanced materials with unique properties:

Chiral Stationary Phases: Polymers incorporating the diol could be used in chromatography for the separation of enantiomers.

Functional Polymers: The piperidine nitrogen could be functionalized post-polymerization to introduce new properties or to act as a binding site for other molecules.

Biocompatible Materials: The prevalence of the piperidine motif in nature could be leveraged to create polymers with enhanced biocompatibility for medical applications.

Scaffold for Combinatorial Library Synthesis and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to efficiently create collections of structurally diverse small molecules to explore broad regions of chemical space and identify novel biologically active compounds. nih.govrsc.org A key strategy in DOS is the use of a central scaffold that can be elaborated in multiple directions with various appendages. nih.govcapes.gov.br